molecular formula C9H9N3O2 B13120470 3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid

3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B13120470
M. Wt: 191.19 g/mol
InChI Key: KGRVEGWLFIKCQE-UHFFFAOYSA-N
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Description

3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of glutamine synthetase, a key enzyme in the metabolism of glutamine. This inhibition disrupts the synthesis of glutamine, leading to various biological effects .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-8(10)12-3-2-6(9(13)14)4-7(12)11-5/h2-4H,10H2,1H3,(H,13,14)

InChI Key

KGRVEGWLFIKCQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)C(=O)O)N

Origin of Product

United States

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